Bis(4-bromophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromophenyl)amine is a useful research compound. Its molecular formula is C12H9Br2N and its molecular weight is 327.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pd-Catalyzed Diamination in Ligand Synthesis
A Pd-catalyzed reaction involving Bis(4-bromophenyl)amine has been developed for the synthesis of novel 4,4′-bisaminophenyl substituted monotriazinylpyridine derivatives. These derivatives serve as potential ligands for chemoselective minor actinide extraction processes, highlighting its application in the development of new materials for nuclear waste management (Tai et al., 2015).
Synthesis of Porphyrins
This compound plays a critical role in the synthesis of porphyrins containing a hydroxypiperidine fragment through palladium-catalyzed amination. These porphyrins are significant for their potential applications in photodynamic therapy and as functional materials in electronic devices (Artamkina et al., 2008).
Preparation of Hyperbranched Polymers
Hyperbranched polymers containing triphenylamine and phenylenevinylene units have been synthesized using a Pd-catalyzed coupling reaction of tris(4-bromophenyl)amine. These polymers exhibit significant potential in the development of materials with advanced electronic properties, useful in organic electronics and photonics (Tanaka et al., 2003).
Modular Synthesis of Bis(amino-oxazoline)
The palladium-catalyzed Buchwald-Hartwig aryl amination has been utilized to prepare a new class of tetradentate bis(amino-oxazoline), demonstrating this compound's role in facilitating complex ligand synthesis. These ligands have applications in catalysis and material science (Doherty et al., 2006).
Synthesis of Novel Benzene C-2'-Deoxyribonucleosides
A modular methodology involving this compound has been developed for synthesizing various 4-substituted-phenyl C-2′-deoxyribonucleosides, pivotal in the development of nucleoside analogues for therapeutic applications (Joubert et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bis(4-bromophenyl)amine is an organic compound that is used as an important intermediate in the synthesis of pressure-sensitive dyes, pharmaceuticals, rubber, pesticides, and adhesive auxiliaries . .
Mode of Action
The mode of action of this compound is not well-documented. As an intermediate, it is likely involved in various chemical reactions during the synthesis of other compounds. For instance, it can participate in Buchwald-Hartwig Coupling reactions .
Action Environment
The action of this compound is likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its synthesis involves heating at 130°C under nitrogen protection . .
Biochemical Analysis
Biochemical Properties
Bis(4-bromophenyl)amine is used in proteomics research, particularly in the study of proteins . It is known to interact with proteins and aid in characterizing their structure
Cellular Effects
It is known to be used in various proteomics applications, including western blotting, two-dimensional gel electrophoresis, and mass spectrometry .
Molecular Mechanism
It is known to interact with proteins and aid in their characterization
Properties
IUPAC Name |
4-bromo-N-(4-bromophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVHTZNHLOGHGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348074 |
Source
|
Record name | Bis(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16292-17-4 |
Source
|
Record name | Bis(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-bromophenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.